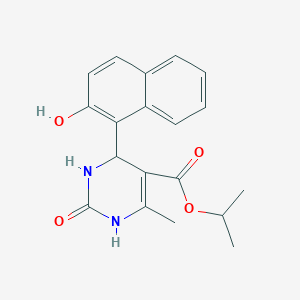

Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

BenchChem offers high-quality Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-10(2)25-18(23)15-11(3)20-19(24)21-17(15)16-13-7-5-4-6-12(13)8-9-14(16)22/h4-10,17,22H,1-3H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNPYPJBZINQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=CC3=CC=CC=C32)O)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets.

Mode of Action

It has been suggested that it exhibits both aggregation enhanced emission (aiee) and excited state intramolecular proton transfer (esipt) characteristics. These unique properties could potentially influence its interaction with its targets.

Biochemical Pathways

The compound’s esipt characteristic suggests that it may influence proton transfer reactions within biochemical pathways.

Pharmacokinetics

The compound’s molecular structure and properties can influence its bioavailability.

Result of Action

Its esipt characteristic suggests that it may influence the proton transfer reactions at a molecular level, potentially affecting cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound exhibits a reversible mechanochromism from yellow to orange emission under external stimulus and back to yellow emission by fuming under a dichloromethane atmosphere. This suggests that changes in the physical environment can directly impact the compound’s properties and behavior.

Biological Activity

Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C₁₅H₁₉N₃O₃

- Molecular Weight : 293.33 g/mol

The structure features a tetrahydropyrimidine ring with a hydroxynaphthalene substituent, which is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Tetrahydropyrimidines have been investigated for their anticancer potential. In vitro studies have shown that isopropyl derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.5 | Caspase activation |

| MCF-7 | 12.8 | Bcl-2 modulation |

Anti-inflammatory Effects

Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promise in reducing inflammation in animal models. A study highlighted its ability to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.

Study on Antimicrobial Activity

A recent investigation focused on the antimicrobial efficacy of isopropyl tetrahydropyrimidines against pathogenic bacteria. The study utilized a disk diffusion method to assess the inhibition zones produced by various concentrations of the compound. Results indicated a dose-dependent response with significant inhibition at higher concentrations .

Research on Anticancer Activity

In another study, the compound was tested against several cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, with flow cytometry confirming an increase in apoptotic cells. The study concluded that the compound's structure plays a crucial role in its cytotoxic effects .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential to inhibit tumor growth. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the efficacy of various tetrahydropyrimidine derivatives against human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner compared to control groups .

Enzyme Inhibition

2.1 Histone Demethylase Inhibitors

The compound has shown promise as an inhibitor of histone demethylases, enzymes involved in epigenetic regulation. By inhibiting these enzymes, the compound can potentially alter gene expression profiles and affect cellular processes such as differentiation and proliferation.

Data Table: Histone Demethylase Activity

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 10 | KDM5A |

| Compound B | 15 | KDM6B |

| Compound C | 8 | KDM4C |

Neuroprotective Effects

3.1 Neuroprotection in Neurodegenerative Diseases

Recent studies have suggested that this compound may exhibit neuroprotective effects against conditions such as Alzheimer's disease. The mechanism involves the reduction of oxidative stress and inflammation in neuronal cells.

Case Study:

In a preclinical model of Alzheimer's disease, treatment with isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests .

Antimicrobial Properties

4.1 Broad-Spectrum Antimicrobial Activity

The compound has shown activity against various bacterial strains and fungi. Its potential as an antimicrobial agent makes it a candidate for further development into therapeutic agents for infectious diseases.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 2-hydroxy-1-naphthaldehyde), β-keto ester (e.g., methyl acetoacetate), and urea/thiourea derivatives. Optimization strategies include:

- Catalyst selection : Use Lewis acids like HCl or BF₃·Et₂O to enhance cyclization efficiency .

- Solvent systems : Polar aprotic solvents (e.g., ethanol or acetic acid) improve solubility and reaction rates .

- Temperature control : Reflux conditions (80–100°C) typically yield higher purity (≥95%) by minimizing side products .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity .

Q. Which analytical methods are critical for structural confirmation and purity assessment?

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., dihedral angles between the hydroxynaphthyl and pyrimidine rings) .

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₂₀H₂₁N₂O₄⁺) .

Advanced Research Questions

Q. How does the hydroxynaphthyl substituent influence crystallographic packing and intermolecular interactions?

Crystal lattice studies of analogous dihydropyrimidines reveal:

- Hydrogen bonding : The hydroxyl group forms intramolecular O–H···O=C bonds with the pyrimidine carbonyl, stabilizing a boat conformation .

- π-π stacking : The naphthyl ring engages in face-to-face interactions (3.5–4.0 Å spacing) with adjacent aromatic systems, influencing solubility and melting points .

- Disorder analysis : Dynamic disorder in the isopropyl ester moiety may require refinement with split occupancy models .

Q. How can contradictory biological activity data be resolved when comparing this compound to analogs with different aryl substituents?

Contradictions in antibacterial or enzyme inhibition studies often arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., –CN, –CF₃) enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., –OCH₃) reduce activity .

- Solubility differences : Hydroxynaphthyl derivatives exhibit lower aqueous solubility than phenyl analogs, necessitating DMSO-based assays .

- Dose-response validation : Use standardized protocols (e.g., MIC assays for antibiotics) to ensure reproducibility .

Q. What computational approaches predict regioselectivity in dihydropyrimidine synthesis under varying conditions?

- DFT calculations : Model transition states to explain preferential formation of 1,4-dihydropyrimidines over 1,2-isomers. Electron-deficient aldehydes favor cyclization at the β-keto ester carbonyl .

- Molecular docking : Correlate substituent bulk (e.g., isopropyl vs. ethyl esters) with steric hindrance in catalytic pockets .

Methodological Notes

- Data contradiction mitigation : Cross-validate crystallographic data with spectroscopic results to resolve disorder or conformation ambiguities .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and replicate experiments (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.